4-Aminocyclohex-1-ene-1-carboxylic acid
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Overview
Description
4-Aminocyclohex-1-ene-1-carboxylic acid is an organic compound with the molecular formula C7H11NO2 It is characterized by a cyclohexene ring substituted with an amino group at the 4-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminocyclohex-1-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of 4-nitrocyclohex-1-ene-1-carboxylic acid using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrocyclohex-1-ene-1-carboxylic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Aminocyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-nitrosocyclohex-1-ene-1-carboxylic acid.
Reduction: Formation of 4-aminocyclohex-1-ene-1-methanol.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
4-Aminocyclohex-1-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-aminocyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
4-Aminocyclohexane-1-carboxylic acid: Lacks the double bond in the cyclohexene ring.
4-Aminocyclohex-1-ene-1-methanol: Has a hydroxyl group instead of a carboxylic acid group.
4-Nitrocyclohex-1-ene-1-carboxylic acid: Contains a nitro group instead of an amino group.
Uniqueness: 4-Aminocyclohex-1-ene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on a cyclohexene ring.
Properties
IUPAC Name |
4-aminocyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-3-1-5(2-4-6)7(9)10/h1,6H,2-4,8H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBJABFPQJQGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666396 |
Source
|
Record name | 4-Aminocyclohex-1-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13372-08-2 |
Source
|
Record name | 4-Aminocyclohex-1-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90666396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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